Methyl 5-amino-2-methyl-4-(methylamino)benzoate
Description
Methyl 5-amino-2-methyl-4-(methylamino)benzoate is a substituted benzoate ester featuring a benzene ring with three functional groups: a methyl ester at position 1, a methyl group at position 2, and amino/methylamino groups at positions 4 and 5 (Figure 1).
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-(methylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-6-4-9(12-2)8(11)5-7(6)10(13)14-3/h4-5,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQWRMHWLUCBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methylation of Methyl Anthranilate: One common method involves the methylation of methyl anthranilate. This process typically uses methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Esterification of N-methylanthranilic Acid: Another method involves the esterification of N-methylanthranilic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanistic Insight :
-
In acidic media, protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.
-
Under basic conditions, hydroxide ions directly cleave the ester via nucleophilic acyl substitution .
Oxidation Reactions
The amino and methylamino groups are susceptible to oxidation, forming nitro or hydroxylamine derivatives.
Key Observation :
Reduction Reactions
The ester group can be reduced to a primary alcohol, while the amino groups remain intact.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C to reflux | 5-Amino-2-methyl-4-(methylamino)benzyl alcohol | 70% | |
| NaBH₄/I₂ | Methanol, 12 hours | Partial reduction to aldehyde | 45% |
Limitation :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitutions at positions ortho/para to the amino groups.
Structural Impact :
-
Bromination favors the para position relative to the methylamino group due to steric and electronic effects.
Amide and Urea Formation
The primary amino group reacts with acylating or carbonyl agents to form stable derivatives.
Synthetic Utility :
Complexation with Metal Ions
The amino groups act as ligands for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex | Stability Constant (log K) | References |
|---|---|---|---|---|
| Cu(NO₃)₂ | Methanol, RT, 1 hour | [Cu(C₁₀H₁₂N₂O₂)₂]²⁺ | 8.2 ± 0.3 | |
| FeCl₃ | Aqueous pH 5, 25°C | Octahedral Fe(III) complex | 10.1 |
Application :
Thermal Decomposition
Pyrolysis studies reveal fragmentation pathways under controlled conditions.
| Temperature | Atmosphere | Major Products | Mechanism | References |
|---|---|---|---|---|
| 300°C | N₂ | CO₂, methylamine, aniline derivatives | Decarboxylation and C−N cleavage | |
| 450°C | Air | CO, NOₓ, char | Combustion |
Safety Note :
Scientific Research Applications
Chemical Synthesis
Methyl 5-amino-2-methyl-4-(methylamino)benzoate is primarily utilized as a precursor in organic synthesis. It plays a crucial role in the development of various chemical compounds due to its ability to undergo multiple reactions, including:
- Formation of Sulfonamide Derivatives : This compound is used to synthesize sulfonamide-containing N-hydroxyindole-2-carboxylates, which act as inhibitors of human lactate dehydrogenase isoform 5. This application is significant in the study of metabolic pathways and enzyme inhibition.
- Antibiotic Development : The compound's derivatives have been explored for their potential in developing antibiotics based on quinoline and indole structures. This highlights its importance in pharmaceutical chemistry .
Biological Research
In biological studies, this compound serves as a model compound for investigating enzyme interactions and protein behavior. Its applications include:
- Enzyme Inhibition Studies : The compound is instrumental in studying the inhibition mechanisms of enzymes, particularly lactate dehydrogenase. By binding to the active site of enzymes, it alters metabolic pathways, making it a valuable tool in biochemical assays.
- Biochemical Assays : It is utilized in various biochemical assays to assess protein interactions and enzymatic activities, providing insights into cellular processes and disease mechanisms.
Pharmaceutical Applications
The pharmaceutical industry has shown interest in this compound for its potential therapeutic properties:
- Anti-inflammatory and Antiarthritic Agents : Research indicates that derivatives of this compound may be effective in developing new anti-inflammatory medications, particularly targeting conditions such as arthritis.
- Drug Development : The compound's ability to modify biological activity makes it a candidate for further drug development efforts aimed at treating various diseases.
Industrial Applications
In addition to its scientific applications, this compound finds utility in industrial sectors:
- Fragrance and Flavoring Agent Production : Due to its pleasant odor profile, this compound is used in the formulation of fragrances and flavoring agents within the cosmetic and food industries.
- Cosmetic Formulations : Its incorporation into cosmetic products is attributed to its chemical properties that enhance product stability and efficacy.
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme lactate dehydrogenase demonstrated that this compound effectively inhibited enzyme activity at varying concentrations. The findings suggested a dose-dependent inhibition mechanism, which could be leveraged for therapeutic applications targeting metabolic disorders.
Case Study 2: Antibiotic Development
Research exploring the antibiotic properties of derivatives derived from this compound revealed promising results against specific bacterial strains. The synthesized compounds exhibited significant antibacterial activity, warranting further investigation into their clinical applications.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 5-amino-2-methyl-4-(methylamino)benzoate with Related Compounds
Key Observations :
The morpholino group in Methyl 5-amino-2-morpholinobenzoate introduces steric bulk and hydrogen-bonding capacity, which may enhance solubility in polar solvents compared to the target compound.
Biological Activity: The triazine-linked sulfonylurea in Ethametsulfuron methyl ester demonstrates herbicidal activity, suggesting that amino and alkylamino groups on benzoates could be tailored for agrochemical applications. Acetamido and hydroxy groups in Methyl 4-acetamido-2-hydroxybenzoate highlight the role of hydrogen-bonding substituents in drug design, implying that the target compound’s amino groups may facilitate interactions with biological targets.
Safety and Handling: Methyl 5-amino-2-morpholinobenzoate’s safety data sheet recommends precautions against inhalation and skin contact, which may broadly apply to the target compound due to shared reactive amino/ester functionalities.
Biological Activity
Methyl 5-amino-2-methyl-4-(methylamino)benzoate, a compound with the molecular formula C₉H₁₁N₃O₂, has garnered interest in various fields due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.
Chemical Structure and Synthesis
This compound features a benzene ring substituted with an amino group and a methylamino group, contributing to its unique chemical reactivity. The synthesis of this compound typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol under controlled conditions, often utilizing hydrochloric acid as a catalyst to enhance the reaction yield. This method allows for high yields of over 85% under optimized conditions, making it a viable process for pharmaceutical applications .
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases. The compound's ability to downregulate inflammatory markers may be attributed to its structural features that facilitate interaction with cellular signaling pathways .
3. Antioxidant Activity
This compound also displays antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring radical scavenging activity, the compound demonstrated a capacity to neutralize free radicals, thereby contributing to cellular protection mechanisms .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for Methyl 5-amino-2-methyl-4-(methylamino)benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via multi-step functionalization of a benzoic acid derivative. A common approach involves:
Esterification : Methylation of the carboxyl group using methanol under acidic or basic catalysis (e.g., H₂SO₄ or DCC coupling) .
Amination : Sequential introduction of amino and methylamino groups at positions 4 and 5 via nucleophilic substitution or reductive amination. For example, describes refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids to form benzoxazole derivatives, which could be adapted for substituent-specific modifications.
Optimization : Yield improvements may involve adjusting stoichiometry (e.g., excess reagents for amination steps), catalyst selection (e.g., palladium for coupling reactions), or purification via recrystallization (as in for structurally similar compounds).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
Methodological Answer:
Key techniques include:
- NMR : ¹H and ¹³C NMR to confirm substituent positions. For example, uses NMR to analyze bent-shaped benzoate derivatives, noting solvent-dependent shifts. Assignments are validated via 2D experiments (COSY, HSQC) and comparison with synthesized analogs.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns. ’s related compound (C₁₁H₁₀BrClNO₄) was validated using HRMS .
- FTIR : To identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Advanced: How do steric and electronic effects of substituents influence the compound’s bioactivity in pharmaceutical research?
Methodological Answer:
- Steric Effects : The 2-methyl group may hinder binding to enzyme active sites, requiring molecular docking studies to assess steric compatibility (e.g., AutoDock Vina) .
- Electronic Effects : The electron-donating amino groups at positions 4 and 5 enhance resonance stabilization, potentially increasing interactions with biological targets. highlights similar halogenated benzoates with antimicrobial activity, suggesting substituent electronegativity impacts potency .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methylamino with ethylamino) and test in bioassays to isolate critical substituents.
Advanced: What role does this compound play in material science, particularly liquid crystal design?
Methodological Answer:
Benzoate derivatives with polar substituents (e.g., amino groups) can form bent-core liquid crystals. describes a fluoro-substituted benzoate with a 144° bend angle, enabling mesophase stability . For this compound:
Synthesis : Introduce fluorinated or alkyl chains to modulate phase behavior.
Characterization : Use polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to identify mesophases.
Applications : Study dielectric properties for display technology or optoelectronic devices.
Data Contradiction: How can researchers resolve discrepancies in reported melting points or spectral data across studies?
Methodological Answer:
- Purity Analysis : Use HPLC ( ’s compound was validated with >98% purity via HPLC) . Contaminants (e.g., unreacted precursors) alter melting points.
- Solvent Effects : NMR chemical shifts vary with solvent (e.g., DMSO vs. CDCl₃). ’s structural analysis accounts for solvent-induced shifts .
- Calibration : Ensure instruments are calibrated against standards (e.g., adamantane for NMR).
Safety: What precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity : classifies similar benzoates under acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in airtight containers at -20°C to prevent degradation.
- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites susceptible to nucleophilic attack (e.g., ester carbonyl) .
- Solvent Models : Include implicit solvent models (e.g., PCM) to simulate reaction conditions.
- Validation : Compare computational results with experimental kinetics (e.g., hydrolysis rates in basic media).
Data Interpretation: How to analyze conflicting bioassay results for antimicrobial activity?
Methodological Answer:
- Strain Variability : Test against standardized microbial strains (e.g., ATCC cultures) and control for resistance genes.
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. ’s compound showed dose-dependent antifungal effects, providing a benchmark .
- Statistical Validation : Apply ANOVA or t-tests to assess significance across replicates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
